molecular formula C4H8O B1630363 1-Methoxy-1-propene CAS No. 7319-16-6

1-Methoxy-1-propene

Cat. No.: B1630363
CAS No.: 7319-16-6
M. Wt: 72.11 g/mol
InChI Key: QHMVQKOXILNZQR-UHFFFAOYSA-N
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Description

1-Methoxy-1-propene, also known as methyl prop-1-en-1-yl ether, is an organic compound with the molecular formula C4H8O. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

1-Methoxy-1-propene can be synthesized through several methods. One common synthetic route involves the etherification of methanol with propylene oxide in the presence of acid or base catalysts. For instance, nano metal oxides such as Fe2O3, Fe3O4, CuO, NiO, ZnO, and SnO2 have been used as catalysts for this reaction . The reaction typically occurs at elevated temperatures and can achieve high conversion rates and selectivity.

Chemical Reactions Analysis

1-Methoxy-1-propene undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-1-propene has several applications in scientific research and industry:

Comparison with Similar Compounds

1-Methoxy-1-propene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions.

Properties

CAS No.

7319-16-6

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

IUPAC Name

1-methoxyprop-1-ene

InChI

InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3

InChI Key

QHMVQKOXILNZQR-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/OC

SMILES

CC=COC

Canonical SMILES

CC=COC

7319-16-6
4188-68-5
4188-69-6

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 1-Methoxy-1-propene?

A1: this compound acts as a versatile reagent in organic synthesis. It finds application in:

  • Condensation reactions with acetals: This reaction provides a pathway to synthesize α,β-unsaturated aldehydes. []
  • Acyl anion equivalent: this compound can act as a synthetic equivalent for acyl anions in specific reactions. []
  • Cycloaddition reactions: The compound participates in both [4+2] and [2+2] cycloaddition reactions, enabling the construction of complex cyclic structures. []
  • Transvinylation reactions: It serves as a reagent for transvinylation reactions, facilitating the synthesis of allyl vinyl ethers. []

Q2: How does the sulfur analog, 1-Methylthio-2-propene, compare to 1-Methoxy-2-propene in terms of acidity and why?

A2: While both 1-Methoxy-2-propene and 1-Methylthio-2-propene undergo rearrangement to their respective 1-substituted 1-propene isomers with similar exothermic effects, they exhibit significant differences in their acidity. [] The presence of the SCH3 group in 1-Methylthio-2-propene significantly decreases its proton abstraction energy by 17.5 kcal/mol compared to the relatively unaffected acidity of propene with the OCH3 group. [] This difference arises from the stabilization of the 1-Methylthio-2-propene anion through negative hyperconjugation, a phenomenon not observed in the 1-Methoxy-2-propene anion. [] The difference in electronegativity between sulfur and oxygen explains this divergence. []

Q3: How does 1-Dimethylamino-1-methoxy-1-propene contribute to stereoselective Claisen rearrangements?

A3: 1-Dimethylamino-1-methoxy-1-propene plays a crucial role in stereoselective Claisen rearrangements. When reacted with allylic alcohols, the reaction proceeds with high stereoselectivity, favoring the formation of erythro-amides from trans-allylic alcohols and threo-amides from cis-allylic alcohols. [, ] This stereoselectivity is attributed to a chair-like transition state during the rearrangement process, where the ketene O.N-acetal double bond adopts a Z-configuration. [, ]

Q4: Are there specific examples of 1-Dimethylamino-1-methoxy-1-propene's application in complex molecule synthesis?

A4: Yes, 1-Dimethylamino-1-methoxy-1-propene has been successfully employed in the synthesis of complex molecules like 5α-Stigmasta-22,25-dien-3β-ol and its derivatives. [] This synthesis utilizes a Claisen rearrangement with 1-Dimethylamino-1-methoxy-1-propene, highlighting its utility in constructing complex natural product frameworks. []

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